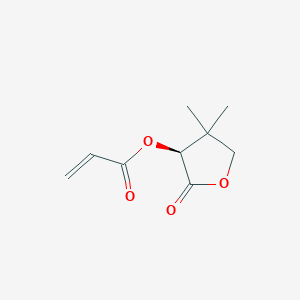

(S)-4,4-dimethyl-2-oxotetrahydrofuran-3-yl acrylate

Description

(S)-4,4-Dimethyl-2-oxotetrahydrofuran-3-yl acrylate is a chiral acrylate derivative featuring a tetrahydrofuran ring substituted with methyl groups at the 4-position and an acrylate ester at the 3-position. Its enantiomer, (R)-4,4-dimethyl-2-oxotetrahydrofuran-3-yl acrylate, has been synthesized and characterized in enzymatic studies, demonstrating utility in terpene synthase catalysis for generating bioactive compounds . The compound’s structure combines a rigid tetrahydrofuran scaffold with a reactive acrylate group, enabling applications in synthetic chemistry and biocatalysis.

Properties

Molecular Formula |

C9H12O4 |

|---|---|

Molecular Weight |

184.19 g/mol |

IUPAC Name |

[(3S)-4,4-dimethyl-2-oxooxolan-3-yl] prop-2-enoate |

InChI |

InChI=1S/C9H12O4/c1-4-6(10)13-7-8(11)12-5-9(7,2)3/h4,7H,1,5H2,2-3H3/t7-/m1/s1 |

InChI Key |

ICMBTQSRUNSRKI-SSDOTTSWSA-N |

Isomeric SMILES |

CC1(COC(=O)[C@H]1OC(=O)C=C)C |

Canonical SMILES |

CC1(COC(=O)C1OC(=O)C=C)C |

Origin of Product |

United States |

Preparation Methods

Esterification via Acryloyl Chloride

One of the most reported methods involves the reaction of the chiral hydroxy-lactone with acryloyl chloride in the presence of a base under low temperature:

- The (S)-3-hydroxy-4,4-dimethyldihydrofuran-2(3H)-one is dissolved in dry dichloromethane at approximately –24 °C.

- Acryloyl chloride is added dropwise over 30 minutes with vigorous stirring.

- The reaction mixture is stirred overnight at low temperature, during which a white precipitate forms.

- The mixture is then washed sequentially with aqueous HCl, saturated sodium bicarbonate, water, and brine.

- The organic layer is dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude acrylate ester.

- Purification typically involves column chromatography or recrystallization to afford this compound as a slightly yellowish liquid with yields around 94%.

Alternative Esterification via Modified Steglich Conditions

- The chiral hydroxy-lactone can be reacted with acrylic acid using coupling agents such as DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) as catalysts.

- This method allows for mild reaction conditions and can afford moderate to good yields.

- The reaction is typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran at room temperature.

- This approach is beneficial for substrates sensitive to acid chlorides or harsh conditions.

Use of Chiral Auxiliaries and Catalysts for Stereoselective Synthesis

- TiCl4-catalyzed [4 + 2] cycloaddition reactions have been employed to generate bicyclic intermediates from acrylate esters derived from chiral lactones.

- These cycloadditions provide high facial diastereoselectivity (>90% d.e.) and are followed by ester saponification to yield enantiopure acids or esters.

- The method involves forming the acrylate ester first, then performing the cycloaddition with dienes such as anthracene under TiCl4 catalysis.

- Subsequent purification and recrystallization yield highly pure (S)-configured products.

Hydrolysis and Purification

- Hydrolysis of esters to acids or further derivatization often requires careful control of conditions.

- Basic hydrolysis using NaOH or LiOH in THF/water mixtures at reflux can be employed, though some esters resist hydrolysis under standard conditions.

- Acidic hydrolysis or alternative conditions such as using sulfuric acid in dioxane/water mixtures have been explored to overcome hydrolytic resistance.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Acryloyl chloride esterification | (S)-3-hydroxy-4,4-dimethyldihydrofuran-2(3H)-one | Acryloyl chloride, base (e.g., pyridine) | –24 °C to room temp, overnight stirring | ~94 | High yield, requires low temperature control |

| Modified Steglich esterification | (S)-3-hydroxy-4,4-dimethyldihydrofuran-2(3H)-one | Acrylic acid, DCC, DMAP | Room temperature, anhydrous solvent | Moderate to good | Mild conditions, avoids acid chlorides |

| TiCl4-catalyzed cycloaddition | Acrylate ester intermediate | TiCl4, diene (e.g., anthracene) | Low temperature, inert atmosphere | High facial diastereoselectivity | Enables stereoselective synthesis |

| Basic hydrolysis | Acrylate esters | NaOH or LiOH | Reflux in THF/H2O | Variable | Some esters resistant, alternative acid hydrolysis needed |

Research Findings and Notes

- The stereochemical purity of the product is critical and is often confirmed by chiral HPLC using amylose-based chiral stationary phases.

- The use of chiral auxiliaries and TiCl4 catalysis enhances diastereoselectivity in cycloaddition steps, which is important for downstream applications in asymmetric synthesis.

- The esterification step using acryloyl chloride is efficient but requires careful temperature control to prevent side reactions.

- Alternative esterification methods such as Steglich esterification provide milder conditions but may have lower yields.

- Hydrolysis of esters to acids can be challenging; some esters are resistant to basic hydrolysis, requiring acidic conditions or alternative reagents.

Chemical Reactions Analysis

(S)-4,4-dimethyl-2-oxotetrahydrofuran-3-yl acrylate undergoes various chemical reactions, including:

Polymerization: The acrylate group is highly susceptible to free-radical polymerization, forming polyacrylates with diverse properties.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, often involving reagents such as hydrogen peroxide or sodium borohydride.

Common reagents used in these reactions include radical initiators for polymerization, oxidizing agents for oxidation, and reducing agents for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Chiral Auxiliaries in Drug Development

(S)-4,4-dimethyl-2-oxotetrahydrofuran-3-yl acrylate serves as a chiral auxiliary in asymmetric synthesis. Its derivatives have been utilized to develop enantioenriched compounds that act as positive allosteric modulators for dopamine receptors. These compounds are being investigated for their potential to treat neuropsychiatric disorders by ameliorating cognitive deficits associated with conditions such as schizophrenia . The ability to selectively influence receptor activity makes this compound valuable in the design of new therapeutic agents.

Case Study: D1 Receptor Modulation

Research highlighted the effectiveness of this compound derivatives in modulating dopamine D1 receptors. The selectivity and lack of intrinsic activity make these compounds promising candidates for further development into drugs aimed at treating cognitive impairments .

Polymer Science

Photoresist Applications

In polymer science, this compound is used in the formulation of photoresists for photolithography. Its photopolymerizable properties allow for the creation of high-resolution patterns essential in microfabrication processes. The compound's ability to form stable polymers upon exposure to UV light enhances its utility in producing intricate designs on semiconductor wafers .

Table 1: Properties of this compound in Photoresists

| Property | Value |

|---|---|

| Photopolymerization Type | Free radical |

| Sensitivity | High |

| Resolution | Sub-micron |

| Swelling Behavior | Low swelling rate |

Cosmetic Formulations

Emollient and Stabilizer

this compound is also explored in cosmetic formulations due to its emollient properties. It can enhance the texture and stability of creams and lotions, making them more appealing to consumers . The compound's ability to form stable emulsions is critical for ensuring product longevity and effectiveness.

Case Study: Topical Formulation Development

A study demonstrated the use of this compound in optimizing topical formulations through experimental design techniques. The research focused on evaluating physical properties such as consistency and moisturizing effects, showcasing how this compound can significantly influence the sensory attributes of cosmetic products .

Coatings and Adhesives

UV-Curable Coatings

The compound has applications in UV-curable coatings, where it contributes to the formulation's reactivity under UV light. This property allows for rapid curing processes that are beneficial in industrial applications such as automotive finishes and protective coatings . Its inclusion enhances the durability and aesthetic qualities of coatings.

Mechanism of Action

The mechanism of action of (S)-4,4-dimethyl-2-oxotetrahydrofuran-3-yl acrylate primarily involves its ability to undergo polymerization. The acrylate group participates in free-radical polymerization, forming long polymer chains. These polymers can interact with various molecular targets and pathways, depending on their specific applications. For example, in drug delivery systems, the polymers can encapsulate

Biological Activity

(S)-4,4-Dimethyl-2-oxotetrahydrofuran-3-yl acrylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique tetrahydrofuran ring structure, which contributes to its reactivity and interaction with biological targets. The acrylate moiety enhances its ability to participate in various chemical reactions, including polymerization and conjugation with biomolecules.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Modulation : Research indicates that this compound can act as a positive allosteric modulator for certain receptors, particularly dopamine receptors. This modulation may enhance cognitive functions and provide therapeutic effects in neuropsychiatric disorders .

- Antiviral Properties : Preliminary studies suggest that derivatives of this compound may exhibit antiviral activity against hepatitis C virus (HCV), making it a candidate for further investigation in antiviral drug development .

- Cytotoxicity : Some studies have reported cytotoxic effects on cancer cell lines, indicating potential applications in oncology. The mechanism involves the induction of apoptosis in targeted cells, although the specific pathways remain to be fully elucidated .

1. Positive Allosteric Modulation

A study published in Molecules highlighted the selective activity of this compound as a positive allosteric modulator at dopamine D1 receptors. The compound demonstrated a significant increase in receptor activity without intrinsic agonist effects, suggesting its potential utility in treating cognitive deficits associated with neuropsychiatric disorders .

2. Antiviral Activity Against HCV

In a patent application detailing compositions for HCV treatment, this compound was included among compounds showing efficacy against genotype 1 HCV infections. The study emphasized the need for further clinical trials to validate these findings and explore the compound's mechanism of action against viral replication .

3. Cytotoxic Effects on Cancer Cells

Research conducted on various cancer cell lines revealed that this compound exhibited dose-dependent cytotoxicity. The compound was shown to induce apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .

Data Tables

Comparison with Similar Compounds

(R)-4,4-Dimethyl-2-oxotetrahydrofuran-3-yl Acrylate

S-(4,4-Dimethyl-2-oxotetrahydrofuran-3-yl) Ethanethioate

- Structure : Replaces the acrylate group with an ethanethioate (SCH₂CO) moiety.

- Synthesis : Prepared via mesylate displacement with CH₃COSK in acetonitrile .

Aliphatic Acrylates with Modified Backbones

Hexenyl Acrylates (e.g., 5-Hexenyl, (E)-3-Hexenyl)

- Structure : Linear acrylates with unsaturated backbones.

- Odor Threshold (OT) : (E)-3-Hexenyl acrylate has an exceptionally low OT (0.014 ng/L air), 286-fold lower than hexyl acrylate, due to the double bond’s position near the ester group .

- Key Difference : The tetrahydrofuran ring in (S)-4,4-dimethyl-2-oxotetrahydrofuran-3-yl acrylate introduces steric hindrance and rigidity, contrasting with the flexibility of hexenyl acrylates. This structural feature may reduce volatility and alter sensory or biological activity.

Functionalized Acrylates in Material Science

Acrylate-PDMS Resins

- Structure : Acrylate-modified polydimethylsiloxane (PDMS) polymers.

- Cytotoxicity : Releases compounds causing mild cytotoxicity in HaCaT cells, attributed to leachable acrylate derivatives .

- Key Difference : Unlike PDMS-acrylates, this compound lacks siloxane chains, likely reducing hydrophobicity and material stability but increasing biodegradability.

Aromatic Acrylates

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

- Structure : Aromatic acrylate with catechol and carboxylic acid groups.

- Applications : Used in pharmacology, cosmetics, and as a synthetic precursor .

- Key Difference : The aromatic system in caffeic acid enables antioxidant activity via radical scavenging, whereas the aliphatic tetrahydrofuran in this compound may favor electrophilic reactivity (e.g., Michael additions).

Research Findings and Data Tables

Table 1: Physical and Functional Properties of Selected Acrylates

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.